molecular formula C41H61N9O7S2 B574429 Trp-Lys-Tyr-Met-Val-Met-NH2 CAS No. 187986-11-4

Trp-Lys-Tyr-Met-Val-Met-NH2

Cat. No.: B574429
CAS No.: 187986-11-4
M. Wt: 856.115
InChI Key: FMBGOORJEKQQLG-LXOXETEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trp-Lys-Tyr-Met-Val-Met-NH2 is a synthetic peptide known for its ability to activate neutrophils through specific receptors. This compound has been extensively studied for its role in immune response modulation, particularly in activating neutrophils and monocytes through formyl peptide receptors .

Scientific Research Applications

Trp-Lys-Tyr-Met-Val-Met-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in immune response modulation, particularly in activating neutrophils and monocytes.

    Medicine: Explored for potential therapeutic applications in modulating immune responses and treating inflammatory conditions.

    Industry: Utilized in the development of diagnostic assays and as a standard in peptide synthesis.

Mechanism of Action

Target of Action

The W-peptide, also known as Trp-Lys-Tyr-Met-Val-Met-NH2 or H-Trp-Lys-Tyr-Met-Val-Met-NH2, is a type of antimicrobial peptide (AMP) that has been found to interact with a variety of targets . These targets are primarily proteins and receptors on the cell surface, including cytokine receptors, chemokine receptors, and G-protein coupled receptors . The peptide’s interaction with these targets plays a crucial role in its antimicrobial activity.

Mode of Action

The W-peptide interacts with its targets through a sophisticated mechanism of action . It has been found to stimulate phospholipase C (PLC)-mediated formation of InoPs in certain cell lines and human neutrophils . This interaction leads to changes in the cell, such as efflux of potassium ions and dissipation of membrane potential . The peptide’s mode of action is primarily through its interaction with these targets, leading to changes in the cell’s activity and function .

Biochemical Pathways

The W-peptide affects several biochemical pathways. It has been found to influence metabolic pathways related to guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), the tricarboxylic acid (TCA) cycle, haem biosynthesis, purine and pyrimidine biosynthesis, and amino acid and lipid metabolism . These pathways play a crucial role in the cell’s metabolic adjustments, biofilm formation, and energy production .

Pharmacokinetics

Natural peptides typically have poor absorption, distribution, metabolism, and excretion (ADME) properties with rapid clearance, short half-life, low permeability, and sometimes low solubility . . These strategies include enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life . These modifications can significantly impact the bioavailability of the peptide.

Result of Action

The W-peptide’s action results in several molecular and cellular effects. It has been found to cause loss of cell viability, tested by staining with propidium iodide, suggesting a bactericidal effect of the peptide . Additionally, the peptide has been found to cause efflux of potassium ions, dissipation of membrane potential, and disruptions in the phospholipid fatty acyl packing . These effects can lead to transient membrane openings, rupture, and ultimately cell lysis .

Action Environment

The action of the W-peptide can be influenced by various environmental factors. For instance, the peptide’s activity can be affected by the presence of other peptides or proteins in the environment . Additionally, the peptide’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of certain ions . Understanding these environmental influences is crucial for optimizing the peptide’s therapeutic potential.

Safety and Hazards

The peptide is for research use only and not for human or veterinary use .

Future Directions

The peptide has been used in research to investigate the regulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) . It has potential usage for probing the ligand-receptor interactions with the murine formyl peptide receptor homologs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trp-Lys-Tyr-Met-Val-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Trp-Lys-Tyr-Met-Val-Met-NH2 is unique due to its specific receptor binding profile and its ability to activate both FPR1 and FPRL1 receptors. This dual activation makes it a valuable tool for studying immune cell functions and developing therapeutic agents targeting these pathways .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBGOORJEKQQLG-LXOXETEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61N9O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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